molecular formula C6H14S4 B14690069 3,6-Dithiaoctane-1,8-dithiol CAS No. 25423-55-6

3,6-Dithiaoctane-1,8-dithiol

Cat. No.: B14690069
CAS No.: 25423-55-6
M. Wt: 214.4 g/mol
InChI Key: MXTOXODEXBYZFX-UHFFFAOYSA-N
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Description

3,6-Dithia-1,8-octanedithiol is a sulfur-containing organic compound with the molecular formula C6H14S2. It is characterized by the presence of two thiol (-SH) groups, which make it a versatile compound in various chemical reactions. This compound is often used as a model for studying the active sites of thioredoxins and other sulfur-containing biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dithia-1,8-octanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 3,6-dithia-1,8-octanedithiol may involve the use of more scalable and efficient methods. For example, the reaction of 1,8-dichlorooctane with sodium hydrosulfide in an aqueous medium can be employed. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dithia-1,8-octanedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3,6-dithia-1,8-octanedithiol exerts its effects primarily involves its thiol groups. These groups can undergo oxidation to form disulfide bonds, which are crucial in the stabilization of protein structures and the regulation of redox reactions. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dithia-1,8-octanedithiol is unique due to its specific structure, which allows it to form stable disulfide bonds and participate in a wide range of chemical reactions. Its dual thiol groups make it particularly useful in studying redox reactions and protein chemistry .

Properties

IUPAC Name

2-[2-(2-sulfanylethylsulfanyl)ethylsulfanyl]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTOXODEXBYZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCS)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393340
Record name ST50994061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25423-55-6
Record name ST50994061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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